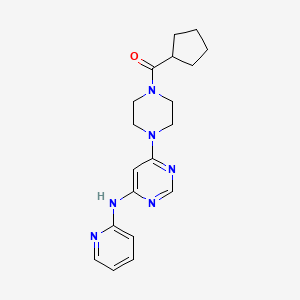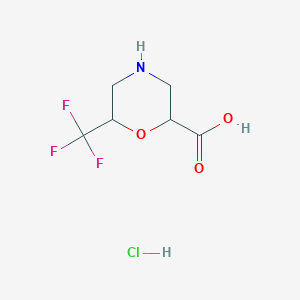
6-(Trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines, which is the core structure of the compound , has been extensively studied. Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
The chemical reactions involving morpholines have been widely studied. For instance, a number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization was demonstrated .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
6-(Trifluoromethyl)morpholine-2-carboxylic acid; hydrochloride is a versatile compound used in various chemical syntheses and transformations. One notable application is its use in the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride, where it reacts with morpholinosulfur trifluoride to produce complex compounds, demonstrating its utility in creating fluorinated organic molecules with potential in materials science and pharmaceutical chemistry (Guzyr et al., 2013). Additionally, it acts as an important intermediate for the synthesis of biologically active heterocyclic compounds, highlighting its significance in medicinal chemistry (Mazur et al., 2007).
Morpholine Derivatives in Organic Chemistry
Morpholine derivatives, synthesized from 6-(Trifluoromethyl)morpholine-2-carboxylic acid; hydrochloride, are instrumental in the creation of novel organic compounds. These derivatives have been employed in the synthesis of Δ2-oxazines, Δ2-oxazines, Δ2-thiazolines, and 2-substituted benzoxazoles, showcasing the compound's adaptability in organic synthesis and its contribution to expanding the range of heterocyclic compounds available for further study and application (Vorbrüggen & Krolikiewicz, 1993).
Role in the Synthesis of Polymers and Peptidomimetics
6-(Trifluoromethyl)morpholine-2-carboxylic acid; hydrochloride serves as a building block in the synthesis of polymers and peptidomimetics. For instance, it has been used in the creation of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which is crucial for the synthesis of model peptides and demonstrates the compound's application in peptidomimetic chemistry (Sladojevich et al., 2007).
Advancements in Medicinal Chemistry
In medicinal chemistry, 6-(Trifluoromethyl)morpholine-2-carboxylic acid; hydrochloride has enabled the development of novel drug candidates. Its derivatives are used in the synthesis of compounds with potential pharmacological activities, exemplified by the synthesis of morpholinium [13C] formate for use in creating labeled purine bases, indicating its value in drug development and pharmacokinetic studies (Sharma et al., 1983).
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)morpholine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)4-2-10-1-3(13-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSAPXHCGGMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2447496.png)
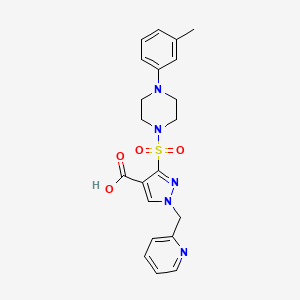
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)
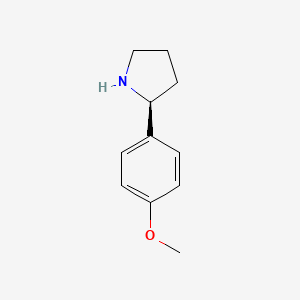
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2447507.png)
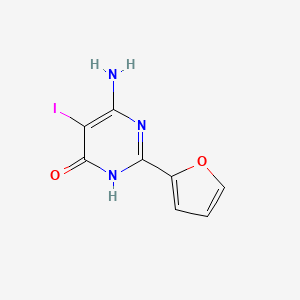

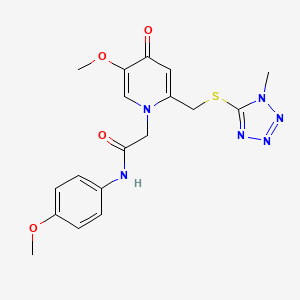
![3-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2447513.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2447514.png)
![4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2447515.png)
